

spectroscopic data (NMR, MS) for Sydowimide A

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Compound of Interest

Compound Name: Sydowimide A

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An In-depth Technical Guide to the Spectroscopic Data of **Sydowimide A**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Sydowimide A**, a novel succinimide derivative isolated from the marine-derived fungus *Aspergillus sydowii* DL1045. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its inhibitory effect on key protein tyrosine phosphatases.

Core Spectroscopic Data

Sydowimide A was identified as a novel compound and exists as two interconverting geometric isomers, with the major isomer being 2-(3R-methyl-2,5-dioxo-pyrrolidin-1-yl)-3-phenylamino-acrylic acid methyl ester (**Sydowimide A11a**). The spectroscopic data presented below corresponds to this major isomer.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of **Sydowimide A**.

Parameter	Value
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₄
Observed m/z	311.0999 [M + Na] ⁺
Calculated m/z	311.1002 for C ₁₅ H ₁₆ N ₂ O ₄ Na

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for **Sydowimide A** (isomer A11a) were acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Position	Chemical Shift (δH)	Multiplicity	Coupling Constant (J in Hz)
3	2.40	m	
4a	2.53	dd	17.5, 4.0
4b	2.95	dd	17.5, 8.0
6	8.01	s	
9-NH	9.88	s	
11	7.02	d	7.5
12	7.32	t	8.0
13	7.09	t	7.5
14	7.32	t	8.0
15	7.02	d	7.5
16-OCH ₃	3.70	s	
17-CH ₃	1.10	d	7.0

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Position	Chemical Shift (δ C)
2	180.05
3	36.51
4	34.90
5	177.30
6	146.10
7	107.20
8	165.70
10	140.40
11	122.20
12	129.10
13	124.00
14	129.10
15	122.20
16	51.70
17	15.60

Experimental Protocols

The following protocols detail the methodology for the cultivation of the producing organism, extraction and isolation of **Sydowimide A**, and the acquisition of spectroscopic data.

Fungal Strain and Cultivation

The producing fungal strain, *Aspergillus sydowii* DL1045, was isolated from deep-sea mud sediment off the coast of Dalian, China.^[1] The fungus was cultivated on a potato dextrose agar (PDA) medium at 28°C for three days.^[1] For large-scale fermentation, a single colony was transferred to a potato dextrose broth (PDB) culture and incubated for 10 days at 28°C in a shaking flask.^[1]

Extraction and Isolation

The whole fermented PDB medium (5 L) was subjected to extraction three times with ethyl acetate.[1] The resulting crude extract was then fractionated using silica gel column chromatography with a chloroform-methanol gradient.[1] Further purification of the fractions was achieved using Sephadex LH-20 column chromatography to yield **Sydowimide A**. [1]

Spectroscopic Analysis

NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (DMSO- d_6 : δH 2.50, δC 39.5).

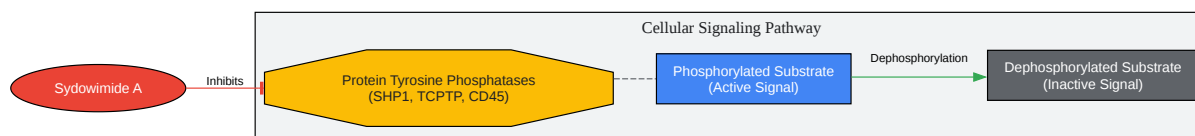
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were acquired on a mass spectrometer to determine the elemental composition.

Biological Activity and Signaling Pathway

Sydowimide A has been shown to exhibit inhibitory activity against several protein tyrosine phosphatases (PTPs), which are critical negative regulators in multiple signaling pathways. Specifically, it inhibits Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and the leukocyte common antigen (CD45) with the following IC_{50} values:

- SHP1: 1.5 μM [3]
- TCPTP: 2.4 μM [3]
- CD45: 18.83 μM [3]

This inhibitory action on PTPs suggests that **Sydowimide A** can modulate signaling pathways controlled by these enzymes, which are implicated in various diseases, including cancer and autoimmune disorders.



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Caption: Inhibition of Protein Tyrosine Phosphatases by **Sydowimide A**.

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